2-Fluoro-9-fluorenone-9-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H7FO |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluorofluoren-9-one |
InChI |
InChI=1S/C13H7FO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H/i13+1 |
InChI Key |
CNCFLCLXJBPMIR-KCKQSJSWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C([13C]2=O)C=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
The Strategic Role of Stable Isotope Labeling in Advanced Chemical Investigations
Stable isotope labeling is a powerful technique used to trace the path of atoms and molecules through chemical reactions and biological systems. By replacing an atom with its heavier, non-radioactive isotope, such as carbon-13 for carbon-12, researchers can track the molecule's journey and transformations. wikipedia.orgmetsol.com This method is invaluable across various scientific fields, including chemistry, biology, and environmental science.
The key advantage of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) is that they are chemically identical to their lighter counterparts but possess a slightly different mass. metsol.com This mass difference allows them to be detected and tracked using specialized analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
In advanced chemical investigations, stable isotope labeling offers several benefits:
Mechanistic Studies: It helps in elucidating complex reaction mechanisms by revealing which bonds are broken and formed during a chemical transformation. symeres.com
Metabolic Tracing: In biological systems, it allows researchers to follow the metabolic fate of drugs, nutrients, and other compounds. creative-proteomics.com This is crucial for understanding drug efficacy, safety, and interactions.
Quantitative Analysis: Isotope dilution is a technique where a known amount of a labeled compound is added to a sample to accurately determine the concentration of the unlabeled molecule.
Structural Characterization: NMR studies of isotope-labeled molecules provide detailed information about their three-dimensional structure and interactions with other molecules. symeres.com
Overview of Fluorenone Scaffolds: Significance in Organic Synthesis and Materials Science
The fluorenone core, a tricyclic aromatic ketone, is a versatile building block in both organic synthesis and materials science. researchgate.netnih.gov Its rigid, planar structure and unique electronic properties make it a valuable component in the design of a wide range of functional molecules. researchgate.net
In Organic Synthesis:
Pharmacophores: The fluorenone scaffold is a key component in many biologically active compounds, serving as a pharmacophore for the design of new drugs. nih.gov Derivatives of fluorenone have shown a variety of therapeutic applications, including antiviral, antineoplastic, and antimicrobial activities. nih.govjocpr.com
Synthetic Intermediates: Fluorenone and its derivatives are important intermediates in the synthesis of more complex organic molecules. organic-chemistry.orgchemicalbook.com Numerous synthetic methods have been developed to construct the fluorenone core and to modify its structure. organic-chemistry.org
In Materials Science:
Optoelectronic Materials: Fluorenone-based materials are promising candidates for applications in photonics and optoelectronics due to their unique optical and electronic properties. researchgate.net They are being investigated for use in light-emitting diodes (LEDs), solar cells, and sensors. researchgate.net
Sensors: The fluorenone structure can be modified to create chemosensors that can detect specific ions or molecules through changes in their optical properties, such as color or fluorescence. researchgate.net
Rationale for Carbon 13 Isotopic Enrichment at the C 9 Carbonyl Position of 2 Fluoro 9 Fluorenone
The specific labeling of the C-9 carbonyl carbon in 2-Fluoro-9-fluorenone (B1347075) with ¹³C is a deliberate strategy to facilitate detailed mechanistic and spectroscopic studies. The carbonyl group is a highly reactive and informative center in the molecule.
The rationale for this specific isotopic enrichment includes:
NMR Spectroscopy: The ¹³C nucleus is NMR-active, and its signal is sensitive to the local electronic environment. Placing the ¹³C label at the carbonyl carbon allows for precise monitoring of this position during a reaction. nih.gov Changes in the chemical shift of the ¹³C-9 signal can provide valuable information about bond formation and cleavage at the carbonyl group.
Mechanistic Elucidation: By tracking the fate of the ¹³C-labeled carbonyl carbon, researchers can distinguish between different possible reaction pathways. symeres.comnih.gov For example, in reactions involving nucleophilic attack at the carbonyl, the labeled carbon can be followed into the product, confirming the reaction mechanism.
Vibrational Spectroscopy: The mass difference between ¹²C and ¹³C leads to a detectable shift in the vibrational frequency of the C=O bond in infrared (IR) spectroscopy. wikipedia.org This can be used to study the bonding and dynamics of the carbonyl group.
Mass Spectrometry: In mass spectrometry, the ¹³C label results in a one-mass-unit increase in the molecular weight of the compound and any fragments containing the labeled carbon. wikipedia.org This allows for the unambiguous identification of these species in complex mixtures.
Scope and Objectives of Research Involving 2 Fluoro 9 Fluorenone 9 13c
Strategies for Regioselective Carbon-13 Incorporation
The key to synthesizing 2-Fluoro-9-fluorenone-9-¹³C is the regioselective introduction of the ¹³C atom. This can be accomplished either by building the molecule from a ¹³C-enriched precursor or by introducing the labeled carbon in a late-stage carbonylation or carboxylation reaction.
One of the most direct methods involves the synthesis of a key biphenyl (B1667301) precursor containing a ¹³C-labeled functional group that will become the C9 carbonyl of the final product. A logical precursor is 2-(4-fluorophenyl)benzoic acid-[carboxyl-¹³C].
The synthesis commences with a suitable biphenyl halide, such as 2-bromo-4'-fluorobiphenyl. This intermediate can be prepared via a Suzuki coupling between 1-bromo-2-iodobenzene (B155775) and (4-fluorophenyl)boronic acid. The 2-bromo-4'-fluorobiphenyl is then converted into its Grignard or organolithium reagent, which is subsequently quenched with ¹³C-labeled carbon dioxide ([¹³C]CO₂) to yield the desired 2-(4-fluorophenyl)benzoic acid-[carboxyl-¹³C]. The final step is an intramolecular cyclization, typically a Friedel-Crafts acylation, which is discussed in detail in section 2.2.2. This approach ensures the ¹³C label is precisely located at the desired carbonyl position.
An analogous historical method has been employed for the synthesis of [9-¹⁴C]fluorenone, which involved the cyclization of carboxyl-labeled [¹⁴C]diphenic acid. amazonaws.com This precedent supports the viability of using a ¹³C-labeled carboxylic acid precursor for the synthesis of the target molecule.
An alternative and highly efficient strategy is the introduction of the ¹³C label via a transition metal-catalyzed carbonylation reaction. au.dk This method typically uses ¹³C-labeled carbon monoxide ([¹³C]CO) as the source of the isotopic label.
A prime example is the palladium-catalyzed cyclocarbonylation of an o-halobiaryl, such as 2-iodo-4'-fluorobiphenyl. In this reaction, a palladium catalyst, in the presence of [¹³C]CO, facilitates the insertion of the labeled carbonyl group and subsequent intramolecular C-C bond formation to yield 2-Fluoro-9-fluorenone-9-¹³C directly. ntu.edu.sgthieme-connect.de This method is attractive due to its convergence and atom economy. Various palladium catalysts and reaction conditions have been developed to optimize the yields of fluorenones from such precursors. ntu.edu.sgsci-hub.se
| Precursor | Catalyst | Ligand | CO Pressure | Solvent | Temp (°C) | Yield (%) | Ref |
| 2-Iodobiphenyl | Pd(OAc)₂ | PPh₃ | 1 atm | PhMe | 110 | 95 | ntu.edu.sg |
| 2-Iodo-4'-methylbiphenyl | Pd(OAc)₂ | PPh₃ | 1 atm | PhMe | 110 | 98 | ntu.edu.sg |
| 2-Iodo-4'-methoxybiphenyl | Pd(OAc)₂ | PPh₃ | 1 atm | PhMe | 110 | 99 | ntu.edu.sg |
| 2-Bromo-4'-fluorobiphenyl | Pd(OAc)₂ | dppf | 1 atm | DMA | 120 | ~70-80* | N/A |
| Yield is an estimate based on similar transformations. |
This table showcases the general conditions for palladium-catalyzed cyclocarbonylation of o-halobiaryls to fluorenones. The reaction is adaptable for the synthesis of the ¹³C-labeled target using [¹³C]CO.
Advanced Synthetic Approaches to Fluorenone Scaffolds
The formation of the fluorenone ring system is the critical C-C bond-forming event in the synthesis. Several modern and classical methods are applicable to the cyclization of appropriately substituted biphenyl precursors, including those containing a ¹³C label.
Palladium catalysis offers powerful tools for constructing the fluorenone core. As mentioned in section 2.1.2, palladium-catalyzed cyclocarbonylation of o-halobiaryls is a premier method for synthesizing fluorenones. ntu.edu.sgthieme-connect.de
Another advanced palladium-catalyzed method is the annulation of in-situ generated arynes with 2-haloarenecarboxaldehydes. For the synthesis of the unlabeled 2-fluorofluorenone, this could involve the reaction of an aryne with 2-bromo- or 2-iodo-4-fluorobenzaldehyde. While this method is highly effective, incorporating a ¹³C label at the carbonyl position would require starting with a [formyl-¹³C]-2-halo-4-fluorobenzaldehyde, which can be a synthetically demanding precursor. nih.govguidechem.com
| Aldehyde | Aryne Precursor | Catalyst / Ligand | Base | Temp (°C) | Yield (%) | Ref |
| 2-Iodobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | Pd(dba)₂ / P(o-tol)₃ | CsF | 110 | 75 | nih.gov |
| 2-Iodo-5-methylbenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | Pd(dba)₂ / P(o-tol)₃ | CsF | 110 | 81 | nih.gov |
| 2-Iodo-4-fluorobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | Pd(dba)₂ / P(o-tol)₃ | CsF | 110 | ~70-80* | N/A |
| Yield is an estimate based on similar transformations. |
This table summarizes the palladium-catalyzed annulation of arynes by o-haloarenecarboxaldehydes to form fluorenones.
Intramolecular C-H activation provides a direct and elegant route to the fluorenone nucleus. The most classical and widely used method in this category is the Friedel-Crafts acylation of a biphenyl-2-carboxylic acid. uni-muenchen.de For the synthesis of 2-Fluoro-9-fluorenone-9-¹³C, this involves the cyclization of 2-(4-fluorophenyl)benzoic acid-[carboxyl-¹³C]. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), sulfuric acid, or by converting the carboxylic acid to an acid chloride followed by treatment with a Lewis acid like AlCl₃. More modern approaches utilize reagents like trifluoroacetic anhydride. researchgate.net
More recent developments have focused on transition-metal-catalyzed intramolecular C-H functionalization. For instance, palladium-catalyzed oxidative cyclization of 2-arylbenzaldehydes can form fluorenones through a C-H activation mechanism. sci-hub.sechemicalbook.com
Oxidative methods provide a complementary approach to fluorenone synthesis. One pathway is the direct oxidation of a 2-fluoro-9H-fluorene-[9-¹³C] precursor. However, a more convergent approach is the oxidative cyclization of a suitable biphenyl derivative.
The metal-free oxidative cyclization of 2-arylbenzaldehydes has emerged as an environmentally benign method. Reagents such as potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP) can promote the intramolecular cyclization of a precursor like 4'-fluoro-[1,1'-biphenyl]-2-carbaldehyde-[formyl-¹³C] to furnish the desired labeled fluorenone. uni-muenchen.de This reaction proceeds via a radical mechanism, offering a different synthetic logic compared to the ionic pathways of Friedel-Crafts reactions or the organometallic cycles of palladium catalysis.
| Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | Ref |
| Biphenyl-2-carbaldehyde | K₂S₂O₈ / TEABr | MeCN/H₂O | 80 | 68 | uni-muenchen.de |
| Biphenyl-2-carbaldehyde | TBHP (aq) | Dioxane | 100 | 62 | uni-muenchen.de |
| Biphenyl-2-methanol | TBHP / TBAI | n-Decane | 140 | 70 | uni-muenchen.de |
This table presents conditions for the oxidative cyclization of biphenyl-2-carbaldehydes and related precursors to form fluorenones.
Purification and Isolation Techniques for Isotopically Labeled Compounds
The purification of isotopically labeled compounds like 2-Fluoro-9-fluorenone-9-13C is essential to remove unreacted starting materials, byproducts, and any unlabeled compound. The physical and chemical properties of the ¹³C-labeled compound are nearly identical to its unlabeled (¹²C) counterpart, which can make separation challenging.
Standard chromatographic techniques are the primary methods for purification. Column chromatography using silica (B1680970) gel is a common first step to separate the target compound from more polar or non-polar impurities. researchgate.net The choice of solvent system (eluent) is optimized to achieve the best separation. For instance, a gradient of hexane (B92381) and ethyl acetate (B1210297) might be employed.
For achieving higher purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. Reverse-phase HPLC, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, can provide excellent resolution, separating the labeled product to a very high degree of chemical purity.
Recrystallization is another effective technique for purifying solid compounds. The crude this compound, which is a yellow crystalline solid, can be dissolved in a suitable hot solvent and allowed to cool slowly. prepchem.com The pure crystals will form, leaving impurities behind in the solvent. The selection of the recrystallization solvent is crucial for obtaining high yield and purity.
Following purification, techniques such as melting point analysis can be used as a preliminary check of purity, comparing the result to the known melting point of the unlabeled compound (115-117 °C). acs.org
Control of Isotopic Purity and Site-Specificity in Synthetic Pathways
Controlling the isotopic purity and ensuring the precise location of the label (site-specificity) are the most critical aspects of synthesizing isotopically labeled compounds.
Site-Specificity: The synthetic route must be designed to introduce the isotope at only one desired position. In the case of this compound, synthetic strategies like the palladium-catalyzed carbonylative cyclization of a pre-designed biphenyl precursor are inherently site-specific. organic-chemistry.org The reaction mechanism dictates that the ¹³CO molecule can only be inserted to form the C9 carbonyl bridge, thus guaranteeing that the label is not incorporated elsewhere in the molecule. This contrasts with methods like isotopic exchange, which might lead to scrambling of the label.
Isotopic Purity: Isotopic purity, or isotopic enrichment, refers to the percentage of molecules in the sample that contain the ¹³C isotope at the target position. This is primarily determined by the isotopic enrichment of the starting labeled material (e.g., ¹³CO gas). Using a starting material with 99% ¹³C enrichment will, under ideal conditions, lead to a product with 99% isotopic purity. It is crucial to prevent dilution with atmospheric ¹²CO₂ or other sources of natural abundance carbon during the synthesis.
Analytical Verification: The verification of both site-specificity and isotopic purity requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful, non-destructive technique for this purpose. The carbon atom at the labeled position (C9) will exhibit a significantly enhanced signal intensity compared to the other carbon signals in the spectrum, which are present at natural abundance (about 1.1%). bham.ac.ukacs.org The chemical shift of the carbonyl carbon in fluorenone derivatives typically appears in the 190-220 ppm range. savemyexams.com Furthermore, the presence of the ¹³C isotope can introduce specific spin-spin coupling patterns with adjacent nuclei, providing definitive proof of its location.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the successful incorporation of the ¹³C isotope by accurately determining the molecular weight of the compound. rsc.orgrsc.org The mass of this compound will be one mass unit higher than its unlabeled analog. By analyzing the isotopic distribution pattern of the molecular ion peak, the percentage of isotopic enrichment can be accurately calculated. researchgate.net This involves comparing the intensities of the ion peak for the labeled compound (M+1) to any residual unlabeled compound (M).
Table 2: Analytical Techniques for Isotopic Purity and Site-Specificity
| Technique | Information Provided | Key Observation |
|---|---|---|
| ¹³C-NMR | Site-specificity, Isotopic enrichment (qualitative) | Large signal intensity for C9 at ~190-220 ppm; specific coupling patterns. bham.ac.ukresearchgate.net |
| HR-MS | Isotopic incorporation, Isotopic purity (quantitative) | Molecular ion peak shifted by +1 amu; ratio of labeled to unlabeled peaks. rsc.orgresearchgate.net |
Through the careful selection of synthetic routes and rigorous purification and analysis, this compound can be produced with high chemical and isotopic purity, making it a reliable tracer for advanced scientific investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For fluorinated molecules like 2-Fluoro-9-fluorenone (B1347075), multinuclear NMR experiments involving ¹³C and ¹⁹F are particularly insightful. The strategic placement of the ¹³C label at the C-9 position enhances the sensitivity and allows for the precise measurement of key NMR parameters.
The ¹³C NMR spectrum of 2-Fluoro-9-fluorenone-9-¹³C is dominated by the signal from the isotopically enriched C-9 carbon, providing a clear window into its electronic environment and through-bond connectivities.
The chemical shift of a nucleus is highly sensitive to its local electronic environment. For carbonyl carbons in ketones, the chemical shift typically appears in the downfield region of the ¹³C NMR spectrum, generally between 190 and 220 ppm, due to the deshielding effect of the electronegative oxygen atom. oregonstate.edu In the parent compound, 9-fluorenone (B1672902), the C-9 carbonyl carbon resonates at approximately 193.9 ppm. chemicalbook.comspectrabase.com The introduction of a fluorine atom at the C-2 position is expected to cause minor perturbations in the electronic environment of the C-9 carbon, but the chemical shift should remain in a similar range. The isotopic label itself does not significantly alter the chemical shift value. Therefore, the resonance for the labeled C-9 carbon in 2-Fluoro-9-fluorenone-9-¹³C is assigned with high confidence in this characteristic region.
| Compound | Carbon Position | Expected Chemical Shift (δ) [ppm] |
|---|---|---|
| 2-Fluoro-9-fluorenone-9-13C | C-9 (Carbonyl) | ~193.9 |
Spin-spin coupling constants provide valuable information about the connectivity and geometry of a molecule. In 2-Fluoro-9-fluorenone-9-¹³C, the most significant couplings are those between the labeled C-9 carbon and the ¹⁹F nucleus. cdnsciencepub.com
Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making ¹³C-¹⁹F coupling readily observable. alfa-chemistry.comwikipedia.org These coupling constants can be transmitted through multiple bonds, and their magnitudes are influenced by the number of intervening bonds, stereochemistry, and the nature of the electronic pathways. rsc.orgresearchgate.net For 2-fluoro-9-fluorenone, extensive studies have been performed on the long-range J(C,F) coupling constants. cdnsciencepub.com
One-Bond (¹JCC) Coupling: The measurement of a one-bond carbon-carbon coupling constant (¹JCC) requires two adjacent ¹³C nuclei. rsc.org In a molecule specifically labeled only at the C-9 position, there is no adjacent ¹³C atom. Therefore, ¹JCC involving the C-9 carbon is not directly observable.
Two-Bond (²JCF) Coupling: A two-bond coupling exists between the fluorine at C-2 and the carbon at C-4, and also between the fluorine at C-2 and the carbon at C-1. The coupling between the fluorine at C-2 and the carbonyl carbon at C-9 is a four-bond coupling (⁴JCF), not a two-bond coupling.
Long-Range Coupling Interactions: Long-range coupling constants over several bonds are particularly informative in conjugated systems. cdnsciencepub.com In 2-fluoro-9-fluorenone, the coupling between the ¹⁹F nucleus and the carbons of the fluorenone framework have been determined. cdnsciencepub.com For instance, the coupling from the fluorine at C-2 to C-7 is 1.05 Hz, and to C-8 is 0.53 Hz. cdnsciencepub.com The presence of the C=O group influences the magnitude of these couplings compared to fluorene (B118485) itself. cdnsciencepub.com The mechanisms for these long-range interactions are complex, involving contributions from both sigma (σ) and pi (π) electronic systems. cdnsciencepub.com
| Coupling Nuclei | Number of Bonds (n) | Coupling Constant (nJCF) [Hz] |
|---|---|---|
| 19F, 13C-7 | 5 | 1.05 |
| 19F, 13C-8 | 6 | 0.53 |
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It boasts a very wide range of chemical shifts, making it exceptionally sensitive to subtle changes in the fluorine atom's electronic environment. alfa-chemistry.comjeolusa.com
The ¹⁹F chemical shift in 2-Fluoro-9-fluorenone provides a direct measure of the electronic environment around the fluorine atom. For organofluorine compounds attached to an aromatic ring, chemical shifts are typically found in a range from -100 to -140 ppm relative to the standard CFCl₃. alfa-chemistry.com The specific value is influenced by the electronic effects of other substituents on the ring system.
The presence of the ¹³C label at the C-9 position allows for the precise measurement of the four-bond coupling constant (⁴JCF) between C-9 and the ¹⁹F nucleus in the ¹⁹F NMR spectrum. This coupling would appear as small satellite peaks flanking the main ¹⁹F signal, confirming the through-bond interaction.
Fluorine-19 NMR (19F NMR) in Conjunction with 13C-Labeling
Analysis of 19F-13C Coupling Phenomena and Mechanistic Implications
The presence of both 19F and 13C within the same molecule, particularly with the 13C label at the C-9 position, allows for the study of long-range J-coupling (spin-spin coupling). The analysis of nJ(C,F) coupling constants, which are transmitted through multiple bonds, provides significant insight into the electronic structure and conformation of the fluorenone system.
Research on 2-fluoro-9-fluorenone has determined the magnitudes and signs of these long-range couplings. cdnsciencepub.com The coupling between the 19F nucleus at position 2 and the various carbon nuclei of the fluorenone skeleton is transmitted through different mechanisms, primarily through-bond (σ-electron) and through-space (π-electron) interactions. cdnsciencepub.com For instance, the coupling over five bonds to C-7 (⁵J(C,F)) is reported as 1.05 Hz, while the coupling over six bonds to C-8 (⁶J(C,F)) is 0.53 Hz. cdnsciencepub.com The signs of many of these coupling constants can be determined through second-order spectral phenomena that arise from differential 13C isotope effects on the 19F NMR chemical shifts. cdnsciencepub.com
The mechanistic interpretation of these couplings is complex. It has been suggested that for fluorenone derivatives, the coupling mechanisms are enhanced compared to a hypothetical planar biphenyl system. cdnsciencepub.com The through-bond σ-electron component is one contributor, but the π-electron mechanism, which depends on the mobile bond order of the C-C linkage, also plays a crucial role. cdnsciencepub.com The study of these phenomena in this compound is particularly valuable, as the labeled C-9 position acts as a precise probe for understanding how electronic effects are relayed through the bridged aromatic system.
Table 1: Selected Long-Range 19F-13C Coupling Constants in 2-Fluoro-9-fluorenone Data sourced from studies on the unlabeled analogue.
| Coupling | Number of Bonds (n) | Value (Hz) |
| ⁵J(C-7, F) | 5 | 1.05 cdnsciencepub.com |
| ⁶J(C-8, F) | 6 | 0.53 cdnsciencepub.com |
Proton NMR (1H NMR) for Proton Environment and Connectivity
The 1H NMR spectrum of this compound is expected to show a complex series of multiplets in the aromatic region. Due to the C2-fluorine substituent, the molecule is asymmetric, rendering all seven aromatic protons chemically non-equivalent. The protons on the fluorine-bearing ring will experience coupling to the 19F nucleus in addition to the typical proton-proton couplings, further complicating the splitting patterns. Protons H-1 and H-3 will likely appear as multiplets with observable fluorine couplings, while H-4 will primarily show proton-proton coupling. The four protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will also appear as a distinct ABCD spin system. The isotopic labeling at C-9 does not directly influence the 1H spectrum, as there are no protons on the labeled carbon.
Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Comprehensive Assignment
While 1D NMR provides initial data, a full and unambiguous assignment of all proton and carbon signals for this compound necessitates the use of two-dimensional (2D) NMR techniques. cuni.czsdsu.edu
COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.eduprinceton.edu It would reveal the connectivity of protons within each aromatic ring. For example, H-1 would show a correlation to H-3 (a four-bond coupling, which may be weak) and H-5 would show a strong correlation to H-6, which in turn correlates with H-7, and so on. This allows for the mapping of the separate aromatic spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This proton-detected experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond 1H-13C correlation). sdsu.eduprinceton.edu This would definitively link each of the seven aromatic proton signals to their corresponding carbon atoms (C-1, C-3, C-4, C-5, C-6, C-7, and C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu For this compound, HMBC is essential for identifying the quaternary (non-protonated) carbons. For example, the proton at C-1 (H-1) would show a correlation to the labeled carbonyl carbon at C-9, as well as to other nearby quaternary carbons. Similarly, H-8 would show a key correlation to the 13C-labeled C-9, providing unambiguous confirmation of the carbonyl carbon's chemical shift and confirming the structural assignment. researchgate.net
Together, these multi-dimensional techniques provide a comprehensive and interlocking network of correlations that allows for the definitive assignment of every proton and carbon in the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Isotopic Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. rsc.orgrsc.org For this compound, HRMS serves to verify the successful incorporation of the single 13C isotope. The theoretical monoisotopic mass of the unlabeled compound is distinct from the labeled version. The observation of a molecular ion peak in the HRMS spectrum that matches the calculated mass for ¹²C₁₂¹³C₁H₇FO provides definitive proof of the isotopic labeling. guidechem.com
Table 2: Theoretical Monoisotopic Masses for Unlabeled and Labeled 2-Fluoro-9-fluorenone
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| 2-Fluoro-9-fluorenone | C₁₃H₇FO | 198.0481 nih.gov |
| 2-Fluoro-9-fluorenone-9-¹³C | ¹²C₁₂¹³C₁H₇FO | 199.0514 |
Fragmentation Pattern Analysis to Confirm Labeling Position
Beyond confirming the presence of the isotope, mass spectrometry can also confirm its specific location within the molecule through analysis of fragmentation patterns. Ketones like fluorenone characteristically undergo fragmentation via the loss of a neutral carbon monoxide (CO) molecule. asm.org
For unlabeled 2-Fluoro-9-fluorenone, with a molecular ion (M⁺) at m/z 198, the primary fragmentation pathway is the loss of a CO group (mass = 28 Da), leading to a prominent fragment ion at m/z 170. nih.gov
For this compound, the molecular ion (M⁺) appears at m/z 199. Since the label is at the carbonyl carbon, the neutral loss will be that of a labeled carbon monoxide ([¹³C]O) molecule, which has a mass of 29 Da. This results in a fragment ion that still appears at m/z 170 (199 - 29 = 170). The observation of a parent ion at m/z 199 that fragments by losing 29 mass units is conclusive evidence that the ¹³C label is located at the carbonyl C-9 position.
Table 3: Expected Key Mass Spectrometry Fragments
| Compound | Molecular Ion (M⁺) (m/z) | Key Neutral Loss | Mass of Loss (Da) | Resulting Fragment (m/z) |
| Unlabeled | 198 | CO | 28 | 170 |
| 9-¹³C Labeled | 199 | [¹³C]O | 29 | 170 |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For this compound, the most informative absorption band is the carbonyl (C=O) stretch. In fluorenone and its derivatives, this appears as a strong, sharp band typically in the region of 1710-1730 cm⁻¹. researchgate.net
The substitution of the naturally abundant ¹²C with the heavier ¹³C isotope at the carbonyl position directly affects the vibrational frequency of the C=O bond. According to the principles of vibrational spectroscopy (modeled by Hooke's Law for a diatomic oscillator), the frequency is inversely proportional to the square root of the reduced mass of the two atoms. Increasing the mass of the carbon atom while the oxygen atom remains the same increases the reduced mass of the C=O system.
This increase in reduced mass leads to a predictable decrease in the C=O stretching frequency. The isotopic shift is typically around 30-40 cm⁻¹, moving the absorption to a lower wavenumber. The observation of the carbonyl stretch at this shifted, lower frequency in the IR spectrum of this compound provides another layer of unambiguous evidence confirming that the isotopic label has been successfully incorporated at the intended C-9 position. mpg.deacs.org
Characterization of Carbonyl Stretching Frequencies in the Labeled Compound
The carbonyl stretching vibration (ν(C=O)) in ketones is a prominent and well-studied feature in infrared (IR) and Raman spectroscopy. In the parent 9-fluorenone molecule, the ν(C=O) appears as a strong absorption band in the IR spectrum. For instance, in a weakly interacting solvent like supercritical krypton, this mode is observed at approximately 1732 cm⁻¹. scispace.com The introduction of a fluorine atom at the 2-position is expected to have a minor electronic effect on the carbonyl frequency.
The primary spectroscopic consequence of introducing a ¹³C isotope at the carbonyl carbon is a predictable downward shift in the ν(C=O) frequency. This phenomenon is a direct result of the increased reduced mass of the C=O oscillator system. While direct experimental data for 2-Fluoro-9-fluorenone-9-¹³C is not extensively published, the magnitude of this isotopic shift can be reliably estimated from studies on other ¹³C-labeled carbonyl compounds. For example, in phospholipids (B1166683) labeled with ¹³C at a carbonyl group, the ν(C=O) band shifts to a lower frequency by about 40-43 cm⁻¹.
Based on this, the expected carbonyl stretching frequency for 2-Fluoro-9-fluorenone-9-¹³C can be calculated. Starting from the ν(¹²C=O) of the unlabeled 2-fluoro-9-fluorenone, a downward shift is anticipated. Theoretical calculations using Density Functional Theory (DFT) have proven effective in predicting the vibrational spectra of fluorenone and its derivatives. scispace.comkoreascience.kr Such computational methods can provide a more precise estimation of the isotopic shift.
Below is a data table summarizing the expected and observed carbonyl stretching frequencies for 9-fluorenone and its labeled derivative.
| Compound | Carbonyl Carbon Isotope | Experimental ν(C=O) (cm⁻¹) (in scKr) scispace.com | Estimated ν(C=O) (cm⁻¹) for ¹³C Labeled |
| 9-Fluorenone | ¹²C | 1732 | N/A |
| 2-Fluoro-9-fluorenone | ¹²C | ~1730 (estimated) | N/A |
| 2-Fluoro-9-fluorenone-9-¹³C | ¹³C | Not Available | ~1687 - 1690 |
Note: The experimental value for 2-fluoro-9-fluorenone is an estimation based on the value for 9-fluorenone, as the electronic effect of the 2-fluoro substituent is expected to be minimal on the C=O stretch. The estimated value for the ¹³C-labeled compound is based on the expected isotopic shift.
Analysis of Fluorine-Containing Vibrational Modes
The introduction of a fluorine atom into the aromatic framework of fluorenone gives rise to characteristic vibrational modes involving the carbon-fluorine (C-F) bond. These modes are primarily the C-F stretching and C-F in-plane and out-of-plane bending vibrations. Due to the high electronegativity and relatively low mass of the fluorine atom, the C-F stretching vibration typically appears as a strong band in the IR spectrum.
In simple aromatic compounds like fluorobenzene, the C-F stretching vibration is observed as a strong, narrow band around 1230 cm⁻¹. spcmc.ac.in In the more complex structure of 2-fluoro-9-fluorenone, this mode is expected to be present in a similar region, though its exact frequency and intensity can be influenced by coupling with other vibrational modes of the fluorenone ring system.
The isotopic labeling at the C9 position with ¹³C is not expected to significantly affect the vibrational modes of the C-F bond at the C2 position, as they are separated by several bonds. However, subtle long-range electronic effects transmitted through the aromatic system might lead to very minor, likely unresolvable, shifts in the C-F vibrational frequencies. Studies on long-range ¹³C-¹⁹F coupling constants in 2-fluoro-9-fluorenone have demonstrated the presence of through-bond interactions, which supports the possibility of such minor vibrational coupling. cdnsciencepub.com
Computational studies on fluorinated aromatic compounds have been instrumental in assigning the C-F related vibrational modes, which often lie in a crowded spectral region. For instance, in trifluoromethyl benzonitriles, the C-F stretching modes are found in the 1100-1200 cm⁻¹ range. ias.ac.in
The table below outlines the expected regions for the fluorine-containing vibrational modes in 2-Fluoro-9-fluorenone-9-¹³C.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity in IR |
| C-F Stretching | 1200 - 1250 | Strong |
| C-F In-plane Bending | 700 - 850 | Medium to Weak |
| C-F Out-of-plane Bending | 400 - 550 | Medium to Weak |
Note: The expected wavenumber ranges are based on data from analogous fluorinated aromatic compounds.
Tracing Reaction Pathways and Intermediates Using ¹³C Isotopic Labeling
Isotopic labeling is a fundamental technique for elucidating reaction mechanisms, and the ¹³C label in 2-Fluoro-9-fluorenone-9-¹³C acts as a spectroscopic and mass-spectrometric beacon. nih.gov By monitoring the position of the ¹³C atom in products, byproducts, and intermediates, researchers can definitively map the flow of atoms from reactants to products.
The carbonyl group of fluorenone is a key site for carbon-carbon bond-forming reactions. The ¹³C label at this position is ideal for studying these processes. For instance, in reactions such as Grignard additions or aldol (B89426) condensations, the label allows for unambiguous confirmation of the reaction pathway. By analyzing the products using ¹³C NMR or mass spectrometry, the retention of the ¹³C label in the newly formed alcohol or β-hydroxy ketone product confirms the expected nucleophilic attack at the carbonyl carbon.
Conversely, in reactions involving the cleavage of bonds to the C9 carbon, such as retro-aldol reactions or certain types of oxidative cleavages, tracking the ¹³C label reveals which fragment retains the original carbonyl carbon. This information is critical for distinguishing between competing mechanistic pathways. The synthesis of various fluorene-based molecules often involves C-C bond formation at the 9-position, and isotopic labeling would be a primary method for verifying the mechanisms of these transformations. researchgate.net
| Reaction Type | Reagent | Expected ¹³C-Labeled Product | Mechanistic Insight from Label |
| Grignard Addition | CH₃MgBr | 2-Fluoro-9-methyl-9H-fluoren-9-¹³C-ol | Confirms nucleophilic attack at the C9 carbonyl carbon. |
| Wittig Reaction | Ph₃P=CH₂ | 2-Fluoro-9-(¹³C-methylene)-9H-fluorene | Verifies the formation of the C=C double bond at the original carbonyl position. |
| Reductive Amination | NH₃, H₂/Pd | 2-Fluoro-9H-fluoren-9-¹³C-amine | Tracks the carbonyl carbon as it is reduced and functionalized. |
Rearrangement reactions can be mechanistically complex, often involving the migration of atoms or functional groups. The use of multiply ¹³C/¹⁵N labeled precursors has proven effective in studying intramolecular rearrangement reactions in other complex biosyntheses. nih.gov For the fluorenone core, a classic example where a 9-¹³C label would be invaluable is the Baeyer-Villiger oxidation. In this reaction, a peroxy acid oxidizes the ketone to an ester (a lactone). The mechanism involves the migration of one of the aryl groups attached to the carbonyl.
By using 2-Fluoro-9-fluorenone-9-¹³C, the position of the label in the final lactone product would definitively determine which aryl group migrated.
If the unsubstituted ring migrates, the ¹³C label will be part of the ester carbonyl in the resulting seven-membered lactone.
If the fluorine-substituted ring migrates, the label will also be in the carbonyl group, but the connectivity of the resulting lactone will be different.
This direct experimental evidence is crucial for understanding the electronic effects that govern migratory aptitude in the fluorenone system.
Investigation of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-labeled counterparts. libretexts.org Measuring KIEs provides powerful insights into the rate-determining step (RDS) of a reaction and the structure of its transition state. numberanalytics.com
A ¹³C KIE is the ratio of the rate constant for the ¹²C-containing reactant to that of the ¹³C-containing reactant (k₁₂/k₁₃). This value is typically determined through competition experiments where a mixture of the labeled and unlabeled starting material is allowed to react, and the isotopic ratio in the product or remaining starting material is analyzed at partial conversion. nih.gov
For 2-Fluoro-9-fluorenone-9-¹³C, a KIE greater than 1 (a "normal" KIE) for a reaction involving the carbonyl group indicates that a bond to the C9 carbon is being broken or significantly weakened in the rate-determining step. baranlab.org For example, in a nucleophilic addition, if the attack of the nucleophile on the carbonyl carbon is the slowest step, a normal ¹³C KIE would be expected because the hybridization of C9 changes from sp² to sp³, altering the bonding environment. Conversely, if the KIE is close to 1, it suggests that the bonding to C9 is not substantially altered in the rate-limiting step. Studies on the oxidation of fluorene have utilized deuterium (B1214612) KIEs to establish that hydrogen abstraction is the initial and rate-limiting step. A similar approach using ¹³C labeling at the C9 position would be instrumental for studying reactions at the carbonyl.
| Proposed Rate-Limiting Step (RDS) | Expected ¹³C KIE (k₁₂/k₁₃) at C9 | Interpretation |
| Nucleophilic attack at C9 | > 1.02 | Bonding at C9 is changing in the RDS (e.g., sp² to sp³ rehybridization). |
| Protonation of carbonyl oxygen | ≈ 1.00 | Bonding at C9 is not significantly altered in the RDS. |
| Single-electron transfer to the carbonyl | 1.00 - 1.02 | A small effect may be observed, but significant bond breaking at C9 is not occurring in the RDS. |
The magnitude of the KIE is related to the change in vibrational frequencies of the bonds to the labeled atom between the ground state and the transition state. baranlab.org A larger KIE implies a more significant weakening of the relevant bonds in the transition state. By analyzing the ¹³C KIE for reactions at the carbonyl of 2-Fluoro-9-fluorenone-9-¹³C, chemists can infer details about the transition state structure. For instance, a large KIE in a nucleophilic addition suggests a "late" transition state where the new carbon-nucleophile bond is substantially formed and the C=O bond is significantly broken. In contrast, a small KIE would suggest an "early" transition state that more closely resembles the reactants. Variable temperature KIE measurements can provide further detail, sometimes revealing quantum mechanical tunneling effects, as has been observed in the C-H activation of fluorene. rsc.org
Mechanistic Studies of Carbonyl Reactivity and Derivatization
The carbonyl group is the epicenter of fluorenone's reactivity. The 9-¹³C label provides a direct and sensitive spectroscopic handle to probe this reactivity using ¹³C NMR. The chemical shift of the ¹³C-labeled carbonyl carbon is highly sensitive to its electronic environment.
For example, in the presence of a Brønsted or Lewis acid, the coordination of a proton or Lewis acid to the carbonyl oxygen causes a significant downfield shift in the ¹³C NMR signal. The magnitude of this shift provides a quantitative measure of the increased polarization of the C=O bond, offering direct insight into the carbonyl's activation. This technique is superior to monitoring proton signals, as the ¹³C signal comes directly from the carbon atom of interest.
Furthermore, the formation of derivatives such as oximes and hydrazones can be followed mechanistically. biosynth.comacs.org The reaction of 2-Fluoro-9-fluorenone-9-¹³C with hydroxylamine (B1172632) or hydrazine (B178648) can be monitored in real-time by ¹³C NMR. The disappearance of the ketone signal at ~193 ppm and the appearance of the new C=N signal of the derivative provide kinetic data. Intermediates, such as the carbinolamine, may also be observable, providing a complete picture of the reaction mechanism, including the formation of an intermediate carbocation followed by deprotonation. biosynth.com The use of 9-fluorenone as a photosensitizer in C-H activation reactions highlights the importance of its carbonyl group in facilitating intersystem crossing (ISC), a property that can be subtly probed by studying the electronic environment through ¹³C labeling. nih.govrsc.org
Photochemical and Radical Reaction Mechanism Studies
The isotopic labeling of 2-Fluoro-9-fluorenone with Carbon-13 at the C-9 position (the carbonyl carbon) provides a powerful tool for investigating the mechanisms of photochemical and radical reactions. The presence of the ¹³C isotope allows for detailed tracking of the carbonyl carbon throughout a reaction pathway using techniques such as ¹³C NMR and mass spectrometry. This is particularly valuable in elucidating complex reaction cascades where bond-breaking and bond-forming events occur at the carbonyl group.
9-Fluorenone and its derivatives are well-established as effective photosensitizers. rsc.orgbeilstein-journals.org Upon absorption of light, they can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a longer-lived triplet state. This triplet-state sensitizer (B1316253) can then initiate photochemical reactions through energy transfer or electron transfer processes. The introduction of a fluorine atom at the 2-position can modify the photophysical and electrochemical properties of the fluorenone core, influencing the efficiency and selectivity of the photosensitized reaction.
In the context of radical reactions, the ¹³C-labeled carbonyl group in 2-Fluoro-9-fluorenone-9-¹³C serves as a spectroscopic probe to monitor the fate of radical intermediates. For instance, in reactions where the carbonyl group is transformed, such as in photochemical pinacol (B44631) rearrangements or cycloadditions, the ¹³C label allows for the unambiguous assignment of signals in the NMR spectra of products and intermediates, thereby confirming the proposed mechanism. acs.org
One area of application is in the study of fluorination reactions. 9-Fluorenone has been used as a photosensitizer in the fluorination of benzylic C-H bonds. rsc.org By using 2-Fluoro-9-fluorenone-9-¹³C, researchers can gain deeper insights into the mechanism. For example, kinetic isotope effects involving the ¹³C atom could be measured to determine the rate-determining step of the reaction. Furthermore, analysis of ¹³C-¹⁹F coupling constants in the starting material and any intermediates or products can provide valuable information about their electronic structure and conformation. cdnsciencepub.com
The study of radical cations and their subsequent reactions is another area where this labeled compound is of significant utility. Electron transfer from a substrate to the excited triplet state of the fluorenone sensitizer can generate a radical cation from the substrate and the fluorenone radical anion. The subsequent reaction pathways can be complex, and the ¹³C label can help in identifying the products and understanding the rearrangement processes.
Research findings have demonstrated that fluorene and its derivatives can be precursors to the formation of dibenzofuran. mdpi.com Mechanistic studies on the oxidation of fluorene to 9-fluorenone have been conducted, highlighting the importance of radical intermediates. mdpi.comjmaterenvironsci.com The use of 2-Fluoro-9-fluorenone-9-¹³C in such studies would allow for precise tracking of the labeled carbon, confirming whether the fluorenone skeleton remains intact during transformations or undergoes rearrangements.
Exemplary Data from Mechanistic Studies
To illustrate the application of 2-Fluoro-9-fluorenone-9-¹³C in mechanistic studies, the following table presents hypothetical ¹³C NMR data that could be obtained from a photosensitized reaction. The chemical shifts (δ) are indicative of the electronic environment of the labeled carbon atom.
| Compound/Intermediate | Description | Hypothetical ¹³C NMR Shift (δ) of C-9 (ppm) |
| 2-Fluoro-9-fluorenone-9-¹³C | Starting Material | 193.5 |
| Triplet Excited State | Photosensitizer Active Species | Shifted from ground state, broadened signal |
| Radical Anion | Formed after electron transfer | ~185.0 |
| Pinacol-type Dimer Intermediate | Formed during photoreduction | ~80.0 |
The data in the table demonstrates how the ¹³C NMR chemical shift of the labeled carbon can be used to identify different species in a reaction mixture, providing evidence for a proposed mechanistic pathway.
Computational and Theoretical Investigations of 2 Fluoro 9 Fluorenone Derivatives
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-Fluoro-9-fluorenone-9-¹³C, these methods provide a detailed picture of its three-dimensional structure and the distribution of its electrons, which govern its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has become a primary tool for the geometry optimization of organic molecules due to its balance of computational cost and accuracy. chegg.comresearchgate.net For 2-Fluoro-9-fluorenone (B1347075) and its isotopologues, DFT methods, such as B3LYP, are employed with various basis sets (e.g., 6-311++G(d,p)) to determine the most stable molecular conformation. nih.gov The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy on the potential energy surface.
The introduction of a fluorine atom at the 2-position induces changes in the electron distribution and, consequently, the molecular geometry compared to the parent 9-fluorenone (B1672902). These changes, although often subtle, can be accurately predicted by DFT calculations. The ¹³C isotope at the C9 position does not significantly alter the molecular geometry or the electronic energy profile, as these are primarily determined by the electron cloud, which is nearly identical for isotopes of the same element.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.net For 2-Fluoro-9-fluorenone, the fluorine substituent, being electronegative, is expected to influence the energies of these orbitals.
Computational studies on similar fluorenone derivatives have shown that substituents can tune the HOMO-LUMO energy levels. DFT calculations can precisely quantify these energies for 2-Fluoro-9-fluorenone. The HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often centered on the electron-deficient carbonyl group. The energy of electronic transitions, which correspond to the absorption of light, can be predicted using Time-Dependent DFT (TD-DFT) calculations, providing theoretical UV-Vis spectra. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of new compounds.
Computational Prediction of ¹³C and ¹⁹F NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard practice in organic chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating the ¹³C and ¹⁹F NMR chemical shifts of fluorinated organic molecules. nih.gov The theoretical chemical shifts for 2-Fluoro-9-fluorenone-9-¹³C can be calculated with a high degree of accuracy.
For the ¹³C NMR spectrum, the chemical shift of the labeled C9 carbon is of particular interest. Its value is sensitive to the electronic environment of the carbonyl group. The fluorine substituent at the 2-position will influence the shielding of all carbons in the molecule, including C9, through electronic effects. DFT calculations can model these effects and predict the entire ¹³C NMR spectrum. Similarly, the ¹⁹F NMR chemical shift is highly sensitive to the electronic structure around the fluorine atom.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C (C9) | ~193 |
| ¹⁹F | -110 to -120 |
Note: The predicted chemical shifts are approximate values based on typical calculations for similar fluorenone derivatives and may vary depending on the level of theory and solvent effects.
Spin-spin coupling constants, such as ¹J(C,F), ²J(C,F), and ³J(C,F), can also be computed. These couplings provide valuable information about the connectivity and spatial relationships between atoms.
Validation of Experimental Data through Theoretical Models
A key application of computational spectroscopy is the validation of experimental data. By comparing the computationally predicted NMR spectra with experimentally measured spectra, the assignment of signals can be confirmed, and the proposed molecular structure can be validated. In cases of complex spectra or ambiguous assignments, theoretical calculations can be decisive.
For 2-Fluoro-9-fluorenone-9-¹³C, the calculated ¹³C and ¹⁹F NMR chemical shifts and coupling constants would be compared with the experimental values. A good correlation between the theoretical and experimental data provides strong evidence for the correctness of the structural assignment. nih.gov Discrepancies between the calculated and experimental values can point to specific conformational effects or solvent interactions that may not have been fully accounted for in the theoretical model.
Theoretical Modeling of Reaction Mechanisms
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For 2-Fluoro-9-fluorenone, theoretical modeling can be used to investigate various reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions.
By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides insights into the reaction's feasibility, kinetics, and selectivity. For instance, the effect of the fluorine substituent on the reactivity of the carbonyl group can be quantitatively assessed by comparing the activation energies for nucleophilic attack on 2-fluoro-9-fluorenone versus the parent 9-fluorenone. The presence of the ¹³C isotope at C9 would be a valuable tool in experimental studies to track the fate of the carbonyl carbon during a reaction, and computational models can simulate the isotopic labeling to further aid in mechanistic interpretations.
Computational Simulation of Reaction Coordinates and Transition States
The study of a chemical reaction's mechanism at a molecular level is greatly aided by the computational simulation of its reaction coordinate. The reaction coordinate represents the energetic pathway a molecule or a set of molecules follows during a chemical transformation, from reactants to products, passing through a high-energy transition state. For a derivative such as 2-fluoro-9-fluorenone, a common reaction to study computationally is its reduction to the corresponding alcohol, 2-fluoro-9-fluorenol.
Density Functional Theory (DFT) is a widely used computational method for such investigations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to optimize the geometries of the reactant, product, and, most importantly, the transition state. researchgate.net The transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the reaction's activation energy.
For the reduction of 2-fluoro-9-fluorenone, the reaction coordinate would typically be defined by the distance between the hydride source (e.g., from a reducing agent like sodium borohydride) and the carbonyl carbon of the fluorenone. As the hydride approaches the carbonyl carbon, the C=O double bond lengthens and the carbon atom rehybridizes from sp² to sp³. The transition state structure would feature a partially formed C-H bond and a partially broken C=O π-bond.
Table 1: Illustrative Calculated Geometric Parameters for the Reduction of 2-Fluoro-9-fluorenone
| Parameter | Reactant (2-Fluoro-9-fluorenone) | Transition State | Product (2-Fluoro-9-fluorenol) |
| C=O Bond Length (Å) | ~1.22 | ~1.30 | - |
| C-O Bond Length (Å) | - | - | ~1.43 |
| C-H (hydride) Distance (Å) | > 3.0 | ~1.60 | ~1.10 |
| O-C-C bond angle (°) | ~125 | ~118 | ~110 |
Note: These are representative values and the actual calculated values will depend on the level of theory and basis set used.
Prediction of Kinetic and Thermodynamic Parameters for Labeled Reactions
Isotopic labeling is a powerful experimental technique for elucidating reaction mechanisms. The introduction of a heavier isotope, such as carbon-13 at the carbonyl carbon (2-Fluoro-9-fluorenone-9-¹³C), can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. Computational chemistry can predict these KIEs, providing valuable insights into the bonding changes occurring at the transition state.
The KIE is primarily a result of the change in zero-point vibrational energies (ZPVEs) between the reactant and the transition state. A ¹³C atom, being heavier than a ¹²C atom, will have a lower vibrational frequency in a given bond. In the reduction of 2-fluoro-9-fluorenone, the C=O bond in the reactant is stiff, and its vibrational frequency will be significantly affected by the mass of the carbon atom. In the transition state, as the carbon rehybridizes and the C=O bond weakens, the force constant for this vibration decreases.
A normal primary KIE (k¹²/k¹³ > 1) is expected for this reaction. This is because the difference in ZPVE between the ¹²C and ¹³C isotopologues is greater in the reactant (with the stiff C=O bond) than in the more loosely bonded transition state. Consequently, the activation energy for the ¹³C-labeled compound will be slightly higher, leading to a slower reaction rate.
Table 2: Theoretical Kinetic and Thermodynamic Parameters for the Reduction of 2-Fluoro-9-fluorenone-9-¹³C
| Parameter | Description | Predicted Value/Effect |
| Kinetic Isotope Effect (k¹²/k¹³) | Ratio of the rate constant for the unlabeled compound to the ¹³C-labeled compound. | > 1 (Normal primary KIE) |
| ΔG‡ (Activation Free Energy) | The free energy difference between the transition state and the reactants. | Slightly higher for the ¹³C isotopologue. |
| ΔH‡ (Activation Enthalpy) | The enthalpy difference between the transition state and the reactants. | Slightly higher for the ¹³C isotopologue. |
| ΔS‡ (Activation Entropy) | The entropy difference between the transition state and the reactants. | Expected to be similar for both isotopologues. |
| Equilibrium Isotope Effect (K¹²/K¹³) | The ratio of the equilibrium constant for the unlabeled compound to the ¹³C-labeled compound. | Close to 1, but may slightly favor the product with the heavier isotope in the C-O single bond. |
The magnitude of the calculated KIE can provide detailed information about the structure of the transition state. A larger KIE suggests a greater change in bonding to the isotopic atom at the transition state.
Analysis of Substituent Effects on Reactivity and Spectroscopy
The fluorine atom at the 2-position of the fluorenone ring system significantly influences the molecule's reactivity and spectroscopic properties. Computational methods are invaluable for quantifying these effects.
Reactivity:
The fluorine atom is an electron-withdrawing group due to its high electronegativity. This has a dual effect on the reactivity of the carbonyl group.
Inductive Effect (-I): The fluorine atom withdraws electron density through the sigma bond framework, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would be expected to increase the rate of reduction.
Mesomeric Effect (+M): The fluorine atom can donate a lone pair of electrons into the aromatic π-system. However, for a halogen in this position, the inductive effect typically dominates.
Computational analysis of the electrostatic potential map of 2-fluoro-9-fluorenone would show a more positive (blue) region around the carbonyl carbon compared to the unsubstituted 9-fluorenone, confirming its increased electrophilicity. Thermodynamic calculations on the reduction reaction would likely show a more exergonic reaction enthalpy for the fluorinated compound. researchgate.netnist.gov
Spectroscopy:
Substituent effects are also evident in the spectroscopic properties of the molecule, which can be accurately predicted using time-dependent DFT (TD-DFT) calculations.
UV-Vis Spectroscopy: The fluorine substituent can cause a shift in the absorption maxima (λ_max) of the molecule. The electron-withdrawing nature of fluorine can affect the energy levels of the molecular orbitals involved in the electronic transitions (typically π → π* and n → π* transitions for a ketone). TD-DFT calculations can predict the excitation energies and oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental data.
NMR Spectroscopy: The chemical shifts in ¹³C and ¹H NMR spectra are highly sensitive to the electronic environment of the nuclei. The fluorine atom will have a notable effect on the chemical shifts of the carbon and hydrogen atoms in the aromatic ring to which it is attached, as well as on the carbonyl carbon. Computational methods can predict these chemical shifts with good accuracy, aiding in the interpretation of experimental spectra.
Table 3: Predicted Substituent Effects of Fluorine on 2-Fluoro-9-fluorenone Properties
| Property | Effect of 2-Fluoro Substituent | Computational Evidence |
| Reactivity (Nucleophilic Addition) | Increased reactivity | More positive electrostatic potential on the carbonyl carbon. More negative reaction Gibbs free energy. |
| UV-Vis Spectrum (λ_max) | Hypsochromic or bathochromic shift depending on the transition | TD-DFT calculations of excitation energies. |
| ¹³C NMR Chemical Shift (Carbonyl C) | Downfield shift | Calculated NMR shielding tensors. |
| ¹⁹F NMR Chemical Shift | Characteristic chemical shift | Calculated NMR shielding tensors. |
Broader Research Directions and Broader Impact of 13c Labeled Fluorenones
Development of New Catalytic Systems for Fluorenone Functionalization
Isotopic labeling is a crucial technique for understanding the mechanisms of chemical reactions, especially in the field of catalysis. numberanalytics.com By replacing a standard carbon atom with its ¹³C isotope, researchers can track the transformation of molecules throughout a reaction, providing detailed insights into reaction pathways and the formation of intermediates. numberanalytics.com This knowledge is instrumental in the design of more efficient and selective catalysts. numberanalytics.com
In the context of fluorenones, ¹³C labeling can aid in the development of novel catalytic systems for their functionalization. For instance, palladium-catalyzed cross-coupling reactions are key methods for modifying the fluorenone structure. nih.gov The use of ¹³C-labeled fluorenones in these reactions would allow for precise tracking of the labeled carbon, helping to optimize reaction conditions and understand the intricate steps of the catalytic cycle. Furthermore, transition-metal catalyzed C-H activation has emerged as a powerful strategy for the diversification of complex molecules, and isotopic labeling can help in understanding the regio- and chemoselectivity of these reactions. researchgate.net
Application as Molecular Probes in Complex Chemical and Material Systems
Fluorenone and its derivatives are recognized for their tunable photochemical and physicochemical properties, making them valuable in materials science. The introduction of a ¹³C label into the fluorenone structure enhances their utility as molecular probes. Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for studying ¹³C, can provide detailed information about the local environment of the labeled atom. nih.gov
This makes ¹³C-labeled fluorenones excellent candidates for probing complex systems. For example, they can be used to study the interactions within polymer matrices or at the interface of different materials. The distinct NMR signal of the ¹³C label allows for the monitoring of changes in the chemical environment, providing insights into processes like diffusion, binding events, and conformational changes. The parent compound, fluorenone, has been shown to act as a probe for polar microenvironments, and this capability is further refined with isotopic labeling. rsc.org
Advanced Research in Organic Semiconductor Design and Optoelectronic Materials
Fluorenones are integral to the development of functional materials for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-deficient nature of the fluorenone core makes it a promising component for n-type semiconductors. The introduction of a ¹³C label provides a powerful spectroscopic handle to investigate the electronic structure and dynamics of these materials at a molecular level.
Exploration of Excited State Properties and Charge Transfer Dynamics
A comprehensive understanding of the photophysics of fluorenones is essential for their application in optoelectronic devices. rsc.org Isotopic labeling with ¹³C can be particularly insightful for studying excited state properties and charge transfer dynamics. Techniques like time-resolved NMR and electron paramagnetic resonance (EPR) spectroscopy, when applied to ¹³C-labeled fluorenones, can provide detailed information about the distribution of electron spin density in excited states and radical ions. This knowledge is critical for designing materials with optimized charge transport and photoluminescent properties. Studies on substituted fluorenones have shown that the position of substituents significantly modulates their photophysical behavior by altering the character of the singlet-excited state. rsc.org ¹³C labeling can further elucidate these substituent effects on the electronic structure.
Integration into Conjugated Polymer Architectures
Fluorenone units are often incorporated into conjugated polymers to tune their electronic and optical properties for applications in organic electronics. researchgate.netmdpi.com The performance of these materials is highly dependent on their molecular structure and solid-state packing. ¹³C solid-state NMR spectroscopy on labeled polymers can provide invaluable information on the conformation and packing of the fluorenone units within the polymer matrix. This data is crucial for establishing structure-property relationships and for the rational design of new conjugated polymers with enhanced performance in devices like organic photovoltaics and OLEDs.
Future Methodological Advancements in Isotopic Labeling Chemistry and Analysis
The demand for isotopically labeled compounds is driving innovations in both their synthesis and analysis. talmazan.md The development of more efficient and scalable methods for the introduction of ¹³C into organic molecules is an active area of research. rsc.org Recent advancements include the use of ¹³C-elemental carbon to generate versatile labeled building blocks like calcium carbide (Ca¹³C₂), which can then be used in a variety of organic transformations. rsc.orgresearchgate.net
In the realm of analysis, the combination of isotopic labeling with advanced mass spectrometry and NMR techniques is enabling researchers to tackle increasingly complex biological and material systems. nih.govnih.gov For instance, the use of partial isotopic labeling allows for the direct identification of regioisomers in complex reaction mixtures via mass spectrometry. nih.gov Future developments are expected to focus on increasing the sensitivity of analytical methods, allowing for the study of labeled compounds at lower concentrations and in more complex environments. researchgate.net These advancements will undoubtedly expand the scope of applications for ¹³C-labeled compounds like 2-Fluoro-9-fluorenone-9-¹³C.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Fluoro-9-fluorenone-9-13C with isotopic purity?
- Methodological Answer : The synthesis typically involves introducing the carbon-13 label at the 9-position via isotopic exchange or labeled precursor incorporation. Fluorination at the 2-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted precursors and byproducts. Isotopic purity (>98% 13C) should be confirmed using high-resolution mass spectrometry (HRMS) and 13C NMR .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 13C NMR : The labeled carbon at position 9 will show a distinct shift (~120–130 ppm for fluorenone carbonyl) with splitting patterns reflecting isotopic enrichment.
- FT-IR : Confirm the carbonyl stretch (~1,720 cm⁻¹) and C-F vibration (~1,100–1,250 cm⁻¹).
- HRMS : Verify the molecular ion ([M+H]+) with exact mass matching the 13C-labeled formula (C12H7FO + 13C). Cross-reference with NIST Chemistry WebBook data for unlabeled analogs .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as fluorenone derivatives may cause irritation .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the 13C isotope at position 9 influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 13C label minimally alters electronic properties but enables precise tracking of reaction pathways. For example, in Suzuki-Miyaura couplings, isotopic labeling can differentiate between C9 and other carbons in the product. Kinetic isotope effects (KIEs) should be measured using comparative experiments with unlabeled 2-Fluoro-9-fluorenone. NMR line-shape analysis or mass spectrometry can quantify KIEs .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected 13C NMR splitting)?
- Methodological Answer : Contradictions may arise from isotopic impurities, solvent effects, or paramagnetic impurities.
- Step 1 : Re-run NMR with deuterated solvents (e.g., CDCl3) and add relaxation agents (e.g., Cr(acac)3).
- Step 2 : Validate isotopic purity via elemental analysis and HRMS.
- Step 3 : Compare with computational models (DFT calculations) to predict expected shifts .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (typically >200°C for fluorenones). Store at –20°C in amber vials to prevent photodegradation .
- Chemical Stability : Avoid strong oxidizers (e.g., HNO3) and reducing agents, which may degrade the carbonyl group. Test stability in common reaction solvents (DMF, THF) via UV-Vis monitoring .
Q. How can this compound be applied in tracer studies for drug metabolism or environmental fate analysis?
- Methodological Answer : The 13C label enables tracking in biological/environmental matrices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
